molecular formula C8H5F4NO B8769256 5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro- CAS No. 103082-67-3

5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro-

Cat. No. B8769256
M. Wt: 207.12 g/mol
InChI Key: WYUJZLSRJRHRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro- is a useful research compound. Its molecular formula is C8H5F4NO and its molecular weight is 207.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103082-67-3

Product Name

5-Benzofuranamine, 2,2,3,3-tetrafluoro-2,3-dihydro-

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-benzofuran-5-amine

InChI

InChI=1S/C8H5F4NO/c9-7(10)5-3-4(13)1-2-6(5)14-8(7,11)12/h1-3H,13H2

InChI Key

WYUJZLSRJRHRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(C(O2)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogenation of 2.15 g (0.011 mole) of 5-nitro-2,2,3,3-tetrafluorobenzofuran (prepared as in Example 1, Part A) with a catalytic amount (0.25 g) of platinum oxide in 150 ml of methanol produced 2.15 g of 5-amino-2,2,3,3-tetrafluorobenzofuran.
Name
5-nitro-2,2,3,3-tetrafluorobenzofuran
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc2c(c1)C(F)(F)C(F)(F)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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